2,4-Diisopropylphenol is an organic compound belonging to the class of alkylphenols. It is a structural isomer of 2,6-diisopropylphenol (propofol). 2,4-Diisopropylphenol is primarily known for its presence in the environment as a result of industrial activities and its contribution to flavor tainting in fish. [, , ]
Synthesis Analysis
2,4-Diisopropylphenol is typically synthesized through the alkylation of phenol with propylene or isopropyl alcohol in the presence of an acid catalyst. [] The selectivity towards 2,4-diisopropylphenol over other isomers, such as 2,6-diisopropylphenol, depends on the reaction conditions, including the type of catalyst, temperature, and alkylating agent. []
One study investigated the synthesis of 2,4-diisopropylphenol using a Cs2.5H0.5PW12O40/K-10 clay catalyst, demonstrating improved selectivity compared to zeolite catalysts. [] The study also explored the impact of different alkylating agents, such as 2-propanol and isopropyl ether, on the reaction kinetics and mechanism. []
Molecular Structure Analysis
2,4-Diisopropylphenol comprises a phenol ring with two isopropyl groups attached at the 2 and 4 positions. The presence of these bulky isopropyl groups influences the molecule's reactivity and physicochemical properties. []
Chemical Reactions Analysis
Esterification: It can react with carboxylic acids to form esters. This reaction has been explored for the synthesis of novel diisopropylphenyl esters with potential antiproliferative activity. [, , ] For example, researchers synthesized esters of 2,4-diisopropylphenol with alpha-linolenic acid, valproic acid, butyric acid, and 2-ethylhexanoic acid and evaluated their effects on various cancer cell lines. []
Applications
Environmental Monitoring: 2,4-Diisopropylphenol is monitored as a contaminant in water bodies, particularly near industrial areas. Its presence can serve as an indicator of industrial wastewater discharge and potential ecosystem contamination. []
Flavor and Fragrance Research: The compound's contribution to off-flavors in fish has been well-documented. [, ] Understanding its sensory properties and mechanisms of tainting can aid in developing strategies to mitigate its impact on food quality. []
Future Directions
Elucidating the Mechanism of Action: Further research is needed to understand the specific molecular mechanisms underlying the potential antiproliferative effects of 2,4-diisopropylphenol and its derivatives. []
Exploring Therapeutic Potential: Based on the preliminary findings regarding its antiproliferative activity, further investigation into the therapeutic potential of 2,4-diisopropylphenol and its derivatives as anticancer agents is warranted. []
Developing Mitigation Strategies: Continued research on the sensory properties and mechanisms of 2,4-diisopropylphenol tainting in fish can contribute to developing effective strategies for reducing its impact on food quality and safety. []
Related Compounds
2-Isopropylphenol
Compound Description: 2-Isopropylphenol is an alkylphenol and a known flavor-tainting compound found in fish from the Upper Wisconsin River. [, , ]
Relevance: 2-Isopropylphenol is structurally similar to 2,4-diisopropylphenol, having one less isopropyl group on the phenolic ring. Both compounds contribute to flavor tainting in fish. [, ] Research indicates that 2-isopropylphenol can be further isopropylated to form 2,4-diisopropylphenol and 2,6-diisopropylphenol. []
3-Isopropylphenol
Compound Description: 3-Isopropylphenol is an alkylphenol and a flavor-tainting compound found in fish. [, ]
Relevance: 3-Isopropylphenol is an isomer of 2,4-diisopropylphenol, with the isopropyl groups located at different positions on the phenolic ring. Both compounds are identified as contributors to flavor tainting in fish. [, ]
4-Isopropylphenol
Compound Description: 4-Isopropylphenol is an alkylphenol and a flavor-tainting compound identified in fish. [, ]
Relevance: 4-Isopropylphenol is another isomer of 2,4-diisopropylphenol, differing in the position of the isopropyl groups on the phenolic ring. Both compounds contribute to the off-flavor in fish. [, ]
2,5-Diisopropylphenol
Compound Description: 2,5-Diisopropylphenol is an alkylphenol and a flavor-tainting compound found in fish. [, ]
Relevance: 2,5-Diisopropylphenol is an isomer of 2,4-diisopropylphenol, with the isopropyl groups located at positions 2 and 5 on the phenolic ring. Both compounds are implicated in flavor tainting in fish. [, ]
2,6-Diisopropylphenol (Propofol)
Compound Description: 2,6-Diisopropylphenol, commonly known as propofol, is an alkylphenol widely used as an intravenous anesthetic agent. [, ] It is synthesized through the isopropylation of phenol, with 2,4-diisopropylphenol being a byproduct of this reaction. []
Relevance: 2,6-Diisopropylphenol is an isomer of 2,4-diisopropylphenol, differing only in the position of one isopropyl group on the phenolic ring. While both are products of phenol isopropylation, 2,6-diisopropylphenol (propofol) is the desired product for its anesthetic properties, while 2,4-diisopropylphenol is generally considered a less desirable byproduct. [] The synthesis of propofol often aims to maximize its selectivity and minimize the formation of 2,4-diisopropylphenol. []
3,5-Diisopropylphenol
Compound Description: 3,5-Diisopropylphenol is an alkylphenol and a flavor-tainting compound detected in fish. [, ]
Relevance: 3,5-Diisopropylphenol is an isomer of 2,4-diisopropylphenol, differing in the position of the isopropyl groups on the phenolic ring. Both compounds are identified as contributors to flavor tainting in fish. [, ]
Carvacrol
Compound Description: Carvacrol is a monoterpenoid and an alkylphenol known for its flavor and medicinal properties. [, ]
Thymol
Compound Description: Thymol is a monoterpenoid and an alkylphenol recognized for its flavor and antiseptic properties. [, ]
Relevance: Similar to carvacrol, thymol is an alkylphenol with a distinct substitution pattern compared to 2,4-diisopropylphenol. Despite these structural differences, both thymol and 2,4-diisopropylphenol are found to contribute to flavor tainting in fish. [, ]
Thiophenol
Compound Description: Thiophenol is an organosulfur compound and an aromatic thiol known for its unpleasant odor. [, , ]
Relevance: While structurally dissimilar to 2,4-diisopropylphenol, thiophenol shares a commonality in contributing to off-flavors in fish. [, ] Research suggests that thiophenol, along with alkylphenols like 2,4-diisopropylphenol, can accumulate in fish through their diet, leading to undesirable flavors. []
Thiocresol
Compound Description: Thiocresol (also known as methylthiophenol) is an organosulfur compound, specifically an aromatic thiol. [, ]
Relevance: Similar to thiophenol, thiocresol is an aromatic thiol and is investigated alongside 2,4-diisopropylphenol in the context of flavor tainting in fish. [, ] While structurally different, both contribute to undesirable flavors.
2,4-Dimethylacetophenone
Compound Description: 2,4-Dimethylacetophenone is an aromatic ketone and a phytoconstituent found in Calotropis gigantea essential oil extract. [] In a molecular docking study, it exhibited a docking score against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ). []
Relevance: While structurally dissimilar to 2,4-diisopropylphenol, 2,4-dimethylacetophenone is included due to its presence in the same research paper exploring the antibacterial potential of Calotropis gigantea phytoconstituents. [] This suggests a potential shared research interest in these compounds' biological activities, despite their structural differences.
2-Methoxy-4-vinylguaiacol
Compound Description: 2-Methoxy-4-vinylguaiacol is a phenolic compound and a phytoconstituent found in Calotropis gigantea essential oil extract. [] It demonstrated activity against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) in a molecular docking study. []
Relevance: While structurally different from 2,4-diisopropylphenol, 2-methoxy-4-vinylguaiacol is included due to its identification in the same study investigating the antibacterial potential of Calotropis gigantea phytoconstituents. [] This suggests a potential shared research interest in their biological activities.
3-Phenyl-2-propenoic Acid
Compound Description: 3-Phenyl-2-propenoic acid, also known as cinnamic acid, is a phenolic compound found in Calotropis gigantea essential oil extract. [] It showed activity against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) in a molecular docking study. []
Relevance: Although structurally different from 2,4-diisopropylphenol, 3-phenyl-2-propenoic acid is included because it was identified in the same study investigating the antibacterial potential of Calotropis gigantea phytoconstituents. [] This suggests a potential shared research interest in their biological activities.
5-Methyl-2,4-diisopropylphenol
Compound Description: 5-Methyl-2,4-diisopropylphenol is an alkylphenol and a phytoconstituent found in Calotropis gigantea essential oil extract. [] It exhibited activity against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) in a molecular docking study. []
Relevance: 5-Methyl-2,4-diisopropylphenol is closely related to 2,4-diisopropylphenol, differing only by the presence of an additional methyl group on the phenolic ring. Both compounds were identified in the same study investigating the antibacterial potential of Calotropis gigantea phytoconstituents. []
Eugenol
Compound Description: Eugenol is a phenylpropanoid, specifically an allylbenzene, known for its flavor and medicinal properties, particularly as an antiseptic and analgesic. []
Relevance: While structurally different from 2,4-diisopropylphenol, eugenol is included due to its identification in the same research paper exploring the antibacterial potential of Calotropis gigantea phytoconstituents. [] This suggests a potential shared research interest in their biological activities.
α-Terpineol
Compound Description: α-Terpineol is a monoterpene alcohol and a common ingredient in fragrances and flavorings. []
Relevance: Although structurally different from 2,4-diisopropylphenol, α-terpineol is included due to its presence in the same research paper exploring the antibacterial potential of Calotropis gigantea phytoconstituents. [] This suggests a potential shared research interest in these compounds' biological activities.
L-Tyrosine Methyl Ester
Compound Description: L-Tyrosine methyl ester is an ester derivative of the amino acid L-tyrosine. []
Relevance: While structurally different from 2,4-diisopropylphenol, L-tyrosine methyl ester is included due to its identification in the same study investigating the antibacterial potential of Calotropis gigantea phytoconstituents. [] This suggests a potential shared research interest in their biological activities, despite their structural differences.
Alpha-Linolenic Acid (ALA)
Compound Description: Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid. [] It is esterified with 2,6-diisopropylphenol and 2,4-diisopropylphenol to synthesize novel conjugates for evaluating antiproliferative activity. []
Relevance: ALA, while not structurally similar to 2,4-diisopropylphenol, is directly relevant as it is used to synthesize novel esters with both 2,4-diisopropylphenol and its isomer, 2,6-diisopropylphenol. [] This research investigates the potential antiproliferative activities of these conjugates. []
Valproic Acid (VA)
Compound Description: Valproic acid (VA) is a branched-chain fatty acid used as an anticonvulsant drug. [] It is esterified with 2,6-diisopropylphenol and 2,4-diisopropylphenol to synthesize novel conjugates for evaluating antiproliferative activity. []
Relevance: VA, although not structurally similar to 2,4-diisopropylphenol, is directly relevant as it is used to synthesize novel esters with both 2,4-diisopropylphenol and its isomer, 2,6-diisopropylphenol. [] This research investigates the potential antiproliferative activities of these conjugates. []
Butyric Acid (BA)
Compound Description: Butyric acid (BA) is a short-chain fatty acid. [] It is esterified with 2,6-diisopropylphenol and 2,4-diisopropylphenol to synthesize novel conjugates for evaluating antiproliferative activity. []
Relevance: While not structurally similar to 2,4-diisopropylphenol, butyric acid (BA) is directly relevant as it is used to synthesize novel esters with both 2,4-diisopropylphenol and its isomer, 2,6-diisopropylphenol. [] This research investigates the potential antiproliferative activities of these conjugates. []
2-Ethylhexanoic Acid (2-EHA)
Compound Description: 2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid. [] It is esterified with 2,6-diisopropylphenol and 2,4-diisopropylphenol to synthesize novel conjugates for evaluating antiproliferative activity. []
Relevance: Although not structurally similar to 2,4-diisopropylphenol, 2-ethylhexanoic acid (2-EHA) is directly relevant as it is used to synthesize novel esters with both 2,4-diisopropylphenol and its isomer, 2,6-diisopropylphenol. [] This research investigates the potential antiproliferative activities of these conjugates. []
2,4-Bis(1-methylethyl)phenol; Propofol Impurity A (EP)
Canonical SMILES
CC(C)C1=CC(=C(C=C1)O)C(C)C
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Diisopropyl sulfide, also known as 2, 2'-thiobis-propane, belongs to the class of organic compounds known as dialkylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two alkyl groups. Diisopropyl sulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diisopropyl sulfide is primarily located in the membrane (predicted from logP). Diisopropyl sulfide exists in all eukaryotes, ranging from yeast to humans. Diisopropyl sulfide has a garlic, sulfury, and vegetable taste.
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